molecular formula C12H21N5 B14873405 2-(1,4-diazepan-1-yl)-N,N,6-trimethylpyrimidin-4-amine

2-(1,4-diazepan-1-yl)-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B14873405
M. Wt: 235.33 g/mol
InChI Key: FFQOEBFLPZBXMV-UHFFFAOYSA-N
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Description

2-(1,4-diazepan-1-yl)-N,N,6-trimethylpyrimidin-4-amine is a compound that belongs to the class of heterocyclic amines It features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-diazepan-1-yl)-N,N,6-trimethylpyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1,4-diazepane with N,N,6-trimethylpyrimidin-4-amine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-diazepan-1-yl)-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(1,4-diazepan-1-yl)-N,N,6-trimethylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,4-diazepan-1-yl)-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide: A derivative with potential as a falcipain-2 inhibitor.

    2-(1,4-Diazepan-1-yl)-6-isopropyl-4-pyrimidinol: Another compound with a similar diazepane and pyrimidine structure.

Uniqueness

2-(1,4-diazepan-1-yl)-N,N,6-trimethylpyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both diazepane and pyrimidine rings. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H21N5

Molecular Weight

235.33 g/mol

IUPAC Name

2-(1,4-diazepan-1-yl)-N,N,6-trimethylpyrimidin-4-amine

InChI

InChI=1S/C12H21N5/c1-10-9-11(16(2)3)15-12(14-10)17-7-4-5-13-6-8-17/h9,13H,4-8H2,1-3H3

InChI Key

FFQOEBFLPZBXMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCNCC2)N(C)C

Origin of Product

United States

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